molecular formula C19H15BrO4 B12198154 2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate

2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate

Cat. No.: B12198154
M. Wt: 387.2 g/mol
InChI Key: RHFNGBPKPPFCGV-MFOYZWKCSA-N
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Description

2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate is an organic compound with a complex structure that includes a bromophenyl group, a benzo-fused furan ring, and a methylpropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate typically involves multiple steps. One common method starts with the bromination of a suitable phenyl precursor to introduce the bromine atom. This is followed by a condensation reaction with a benzo-fused furan derivative to form the core structure. The final step involves esterification with 2-methylpropanoic acid under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as methoxy or cyano groups.

Scientific Research Applications

2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory or anticancer agents.

    Materials Science: Its unique properties can be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate
  • 2-[(2-Fluorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate
  • 2-[(2-Iodophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate

Uniqueness

The presence of the bromine atom in 2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate imparts unique reactivity and properties compared to its halogenated analogs

Properties

Molecular Formula

C19H15BrO4

Molecular Weight

387.2 g/mol

IUPAC Name

[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate

InChI

InChI=1S/C19H15BrO4/c1-11(2)19(22)23-13-7-8-14-16(10-13)24-17(18(14)21)9-12-5-3-4-6-15(12)20/h3-11H,1-2H3/b17-9-

InChI Key

RHFNGBPKPPFCGV-MFOYZWKCSA-N

Isomeric SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Br)/O2

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Br)O2

Origin of Product

United States

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